molecular formula C22H13F3N2O3 B2692484 2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-90-1

2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No. B2692484
CAS RN: 337921-90-1
M. Wt: 410.352
InChI Key: HTHYHYVKUMQAGX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative that has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Excited-state Intramolecular Proton Transfer (ESIPT)

Quinoline derivatives have been studied for their photophysical properties through the excited-state intramolecular proton transfer (ESIPT) mechanism. Derivatives like 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid show dual emissions and a large Stokes shift, indicating potential applications in fluorescence spectroscopy and materials science for creating sensitive and selective optical sensors (Padalkar & Sekar, 2014).

Nonlinear Optical (NLO) Properties

Arylated quinolines synthesized via Pd-catalyzed Suzuki–Miyaura cross-coupling reactions have shown significant promise in applications related to nonlinear optics (NLO). Studies on their electronic and NLO properties through experimental and computational (DFT) methods reveal their potential in technology-related applications, such as optical switching and telecommunications (Khalid et al., 2019).

Corrosion Inhibition

Quinoline derivatives, due to their high electron density and ability to form stable chelating complexes with metal surfaces, have been extensively explored as anticorrosive agents. Such compounds show good effectiveness in inhibiting metallic corrosion, which could be beneficial for protecting industrial equipment and infrastructure (Verma, Quraishi, & Ebenso, 2020).

Structural and Optical Properties

Studies on the structural and optical properties of quinoline derivatives, such as 4H-pyrano[3,2-c]quinoline derivatives, highlight their potential in materials science. The investigation of their polycrystalline nature, electron transition, and optical energy gaps provides insights into their suitability for use in photovoltaic cells and optical devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Anticancer and Antimicrobial Activities

Quinoline and its derivatives have been recognized for their potential in treating various diseases, including cancer and microbial infections. Their ability to inhibit key biological targets such as tyrosine kinases, DNA repair enzymes, and microbial growth factors makes them valuable candidates for drug development and therapeutic interventions (Solomon & Lee, 2011).

properties

IUPAC Name

2-(4-nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N2O3/c23-22(24,25)16-6-3-5-14(12-16)19-13-15-4-1-2-7-20(15)26-21(19)30-18-10-8-17(9-11-18)27(28)29/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHYHYVKUMQAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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